molecular formula C10H13F2N B1530684 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine CAS No. 1548494-23-0

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine

Cat. No.: B1530684
CAS No.: 1548494-23-0
M. Wt: 185.21 g/mol
InChI Key: OVFHGGNGSSPCOL-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine is an organic compound characterized by the presence of a difluoroethanamine group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine typically involves the reaction of 2,4-dimethylphenyl derivatives with difluoroethanamine precursors. One common method includes the use of Grignard reagents, where 2,4-dimethylphenyl magnesium bromide reacts with difluoroethanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the difluoroethanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethanamine group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenyl isocyanate: Shares the dimethylphenyl group but differs in the functional group attached.

    2,4-Dimethylphenyl magnesium bromide: Used as a reagent in the synthesis of various compounds.

    2,4-Dimethylphenyl thioether: Contains a sulfur atom in place of the difluoroethanamine group.

Uniqueness

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine is unique due to the presence of the difluoroethanamine group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7-3-4-9(8(2)5-7)10(11,12)6-13/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFHGGNGSSPCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine
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2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine
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2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine
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2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine
Reactant of Route 5
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine
Reactant of Route 6
2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine

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